molecular formula C14H19NO4 B1310326 3-Methoxy-2-(2-morpholin-4-yl-ethoxy)-benzaldehyde CAS No. 883546-13-2

3-Methoxy-2-(2-morpholin-4-yl-ethoxy)-benzaldehyde

Cat. No.: B1310326
CAS No.: 883546-13-2
M. Wt: 265.3 g/mol
InChI Key: WWOLOKZLMZZKJY-UHFFFAOYSA-N
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Description

3-Methoxy-2-(2-morpholin-4-yl-ethoxy)-benzaldehyde is an organic compound that features a benzaldehyde core substituted with a methoxy group and a morpholin-4-yl-ethoxy side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-(2-morpholin-4-yl-ethoxy)-benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxybenzaldehyde and 2-(morpholin-4-yl)ethanol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate.

    Procedure: The 3-methoxybenzaldehyde is reacted with 2-(morpholin-4-yl)ethanol in the presence of a base to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-(2-morpholin-4-yl-ethoxy)-benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 3-Methoxy-2-(2-morpholin-4-yl-ethoxy)benzoic acid.

    Reduction: 3-Methoxy-2-(2-morpholin-4-yl-ethoxy)benzyl alcohol.

    Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

3-Methoxy-2-(2-morpholin-4-yl-ethoxy)-benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(2-morpholin-4-yl-ethoxy)-benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s ability to interact with biological molecules, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxybenzaldehyde: Lacks the morpholin-4-yl-ethoxy side chain, making it less versatile in biological applications.

    2-(Morpholin-4-yl)ethanol: Lacks the benzaldehyde core, limiting its reactivity in certain chemical reactions.

Uniqueness

3-Methoxy-2-(2-morpholin-4-yl-ethoxy)-benzaldehyde is unique due to the combination of its functional groups, which confer a range of chemical reactivity and biological activity. The presence of both the methoxy and morpholin-4-yl-ethoxy groups allows for diverse applications in various fields.

Properties

IUPAC Name

3-methoxy-2-(2-morpholin-4-ylethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-17-13-4-2-3-12(11-16)14(13)19-10-7-15-5-8-18-9-6-15/h2-4,11H,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOLOKZLMZZKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCCN2CCOCC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424712
Record name 3-Methoxy-2-[2-(morpholin-4-yl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883546-13-2
Record name 3-Methoxy-2-[2-(morpholin-4-yl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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